molecular formula C5H11N2O2- B1235806 2,4-Diaminopentanoate

2,4-Diaminopentanoate

Cat. No. B1235806
M. Wt: 131.15 g/mol
InChI Key: PCEJMSIIDXUDSN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-diaminopentanoate is an alpha-amino-acid anion that is the conjugate base of 2,4-diaminopentanoic acid. It derives from a valerate. It is a conjugate base of a 2,4-diaminopentanoic acid.

Scientific Research Applications

Enzymatic and Biochemical Studies

  • Thermostable Enzymes : 2,4-Diaminopentanoate dehydrogenase (2,4-DAPDH), identified in Fervidobacterium nodosum Rt17-B1, is a thermophilic-alkaline amino acid dehydrogenase. It's useful for the enzymatic production of chiral amine compounds and functional analysis of 2,4-DAPDH (Fukuyama et al., 2014).

  • Bio-based Chemical Production : 2,4-Diaminopentanoate is gaining interest as a platform chemical, especially for bio-based polymers. Research on Corynebacterium glutamicum or Escherichia coli as engineered producer strains has been explored for the bio-based supply of 1,5-diaminopentane (Kind & Wittmann, 2011).

Chemical Synthesis and Applications

  • Nickel and Copper Complexes : Research on the formation of Nickel(II) and Copper(II) complexes using unsymmetrical Schiff base ligands, including derivatives of 2,4-diaminopentanoate, has provided insights into the positional isomerism in such systems (Chattopadhyay et al., 2006).

  • Pyrimidinyl Nitronyl Nitroxides Synthesis : The synthesis of 2,4-diamino-2,4-dimethylpentane, a precursor for pyrimidinyl nitronyl nitroxides, shows the potential for applications in coordination chemistry (Brough et al., 2006).

  • Synthesis of Schiff Bases : The study of unsymmetrical Schiff bases derived from 3,4-diaminopyridine demonstrates the synthesis and characterization potential of derivatives of 2,4-diaminopentanoate (Opozda et al., 2006).

  • Orthogonally Protected 2,4-Diaminocyclopentanecarboxylates : Research on the synthesis of these compounds from β-lactam reveals their potential as conformationally constrained β,γ-diamino acid derivatives or functionalized carbocyclic nucleoside precursors (Kiss et al., 2007).

Analytical and Diagnostic Applications

  • In Vitro Activities Against Plasmodium falciparum : Studies on 2,4-Diaminoquinazoline and 2,4-Diaminopteridine derivatives have shown significant inhibitory concentrations against Plasmodium falciparum, indicating their potential as therapeutic agents (Ommeh et al., 2004).

  • Corrosion Inhibition : 4,6-Diamino-2-pyrimidinethiol has been evaluated as a corrosion inhibitor for mild steel in HCl solutions, demonstrating the potential of diamine derivatives in corrosion science (Yıldız, 2015).

Biomedical and Biological Research

  • Bioimaging of Nitric Oxide : The development of fluorescent indicators for NO based on the rhodamine chromophore, including diaminofluoresceins, highlights the use of 2,4-diaminopentanoate derivatives in bioimaging (Kojima et al., 2001).

  • Diamine Biosynthesis for Polyamide Plastics : Recent advances in biosynthesis pathways of diamines, including 2,4-diaminopentanoate derivatives, for bio-based nylon materials have been explored, showcasing the environmental and sustainable applications of these compounds (Wang, Li, & Deng, 2020).

properties

Product Name

2,4-Diaminopentanoate

Molecular Formula

C5H11N2O2-

Molecular Weight

131.15 g/mol

IUPAC Name

2,4-diaminopentanoate

InChI

InChI=1S/C5H12N2O2/c1-3(6)2-4(7)5(8)9/h3-4H,2,6-7H2,1H3,(H,8,9)/p-1

InChI Key

PCEJMSIIDXUDSN-UHFFFAOYSA-M

Canonical SMILES

CC(CC(C(=O)[O-])N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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